molecular formula C17H22BrNO3 B3060076 (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide CAS No. 1609407-71-7

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

Cat. No. B3060076
CAS RN: 1609407-71-7
M. Wt: 368.3
InChI Key: KEHVSVLYHXNDAG-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-71-7 . Its linear formula is C17 H21 N O3. Br H .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H21NO3.BrH/c1-19-15-7-5-4-6-14 (15)12-18-11-13-8-9-16 (20-2)17 (10-13)21-3;/h4-10,18H,11-12H2,1-3H3;1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Central Nervous System Effects

The compound was explored for its central nervous system actions, particularly its behavioral and brain catecholamine effects in mice. It was found to rapidly deplete norepinephrine and, to a lesser extent, dopamine upon chronic dosing. However, it did not exhibit blocking effects on brain dopamine receptors, nor did it affect brain catecholamine synthesis or dopamine-β-hydroxylase activity (Bannon et al., 1980).

Metabolic Pathways

The metabolic pathways of a related compound, P91024, were investigated in rats. The study identified various phase I and phase II metabolites in rat feces, bile, urine, and plasma, revealing extensive metabolism of the compound. The metabolites were identified and characterized using LC-MS/MS, expanding knowledge on the metabolism of related compounds (Wang et al., 2007).

Cardiovascular Effects

A series of derivatives were synthesized and evaluated for their positive inotropic activity on the canine heart. Some derivatives demonstrated potent activity with selectivity for positive inotropic effects over chronotropic and vasodilatory effects in anesthetized dogs. Two such derivatives underwent further investigation in conscious dogs and did not affect heart rate or mean blood pressure, indicating their potential as cardiovascular agents (Fujioka et al., 1992).

Anti-Inflammatory Properties

The compound LJP 1586, structurally related to (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide, was studied for its anti-inflammatory properties. It was found to be a potent inhibitor of SSAO activity and demonstrated significant anti-inflammatory effects in vivo, indicating potential therapeutic applications in inflammatory conditions (O'Rourke et al., 2008).

Safety and Hazards

The safety data sheet for this compound suggests that it should not be released into the environment and should be handled with adequate ventilation . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and seek medical attention .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.BrH/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3;/h4-10,18H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHVSVLYHXNDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

CAS RN

1609407-71-7
Record name Benzenemethanamine, 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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